molecular formula C12H18N2O4S B11813599 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol

1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol

Cat. No.: B11813599
M. Wt: 286.35 g/mol
InChI Key: FPLCJHFFDSYILZ-UHFFFAOYSA-N
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Description

1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol is a piperidine-sulfonamide-based chemical compound intended for research and development purposes. Piperidine derivatives are recognized as one of the most significant synthetic fragments in drug design, playing a vital role in the pharmaceutical industry due to their presence in more than twenty classes of pharmaceuticals . The integration of a sulfonyl group with the piperidine scaffold is a strategy employed in medicinal chemistry to develop novel bioactive molecules, as seen in compounds investigated for treating prokineticin-mediated diseases and as inhibitors for various enzymes . The specific structural features of this compound—including the 5-amino-2-methoxyphenyl group and the piperidin-4-ol core—suggest its potential utility as a versatile building block or intermediate in organic synthesis. Researchers can leverage this compound to construct more complex molecular architectures, particularly in the discovery and development of new therapeutic agents. Its structure aligns with chemotypes explored in pharmacological research for their ability to interact with biological targets. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations for their specific applications.

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

1-(5-amino-2-methoxyphenyl)sulfonylpiperidin-4-ol

InChI

InChI=1S/C12H18N2O4S/c1-18-11-3-2-9(13)8-12(11)19(16,17)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7,13H2,1H3

InChI Key

FPLCJHFFDSYILZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)N2CCC(CC2)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with piperidin-4-ol under basic conditions. The reaction typically requires a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Preliminary studies indicate that 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol exhibits significant antimicrobial properties. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting vital enzymatic pathways.
    • Case studies have shown that derivatives of this compound can effectively combat resistant strains of bacteria, making it a potential candidate for new antibiotic therapies.
  • Anticancer Potential :
    • The compound has been evaluated for anticancer activity, particularly against various cancer cell lines. Its structural components are believed to interact with cellular receptors or pathways involved in tumor growth and proliferation.
    • In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cells, indicating potential for further development into anticancer drugs.
  • Enzyme Inhibition :
    • 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol has shown promise as an inhibitor of key enzymes such as acetylcholinesterase and urease.
    • The inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease, while urease inhibition could be relevant in managing conditions related to urinary tract infections .

Mechanism of Action

The mechanism of action of 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino and methoxy groups on the phenyl ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s sulfonamide-piperidine scaffold is shared with several derivatives reported in the literature. Key structural variations include substituents on the aromatic ring, modifications to the piperidine ring, and linker groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Aromatic Substituent(s) Piperidine Substitution Key Findings Reference
Target Compound 5-Amino-2-methoxy Sulfonyl, 4-OH Hypothesized enzyme inhibition (based on analogs); no direct activity data -
1-((4-Aminophenyl)sulfonyl)piperidin-4-ol 4-Amino Sulfonyl, 4-OH Intermediate for CHOP pathway activators; nitro-to-amine conversion critical for activity
1-((4-Fluorophenyl)sulfonyl)piperidin-4-ol 4-Fluoro Sulfonyl, 4-OH Part of sphingosine kinase inhibitors; fluorination enhances selectivity
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) 4-Octylphenethyl (non-sulfonyl) 4-OH SK1 inhibitor with 15-fold selectivity over SK2; alkyl chain critical
Z3777013540 Pyrimidinyl (non-sulfonyl) 4-OH Brain-penetrant tauopathy tracer; heterocyclic nitrogen positioning matters
P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol) None (piperidine-piperidine linker) 4-OH Inhibits bacterial adhesion; structural rigidity impacts activity
Compound 17 (PI4KB inhibitor) 6-Chloro-8-substituted-imidazopyridazine Sulfonyl, 4-OH Potent PI4KB inhibitor; methoxy group enhances binding affinity

Key Observations from Comparative Analysis

Aromatic Substituent Position and Size: The 5-amino-2-methoxy substituents in the target compound differ from analogs with para-substituted groups (e.g., 4-amino or 4-fluoro in ). Ortho-methoxy groups may impose steric hindrance or alter hydrogen-bonding interactions compared to para-substituted derivatives . Smaller sulfonyl substituents (e.g., methylsulfonyl or aminosulfonyl in ) correlate with potent cytotoxic activity in indole derivatives, suggesting the target compound’s amino and methoxy groups could balance hydrophobicity and target engagement .

Piperidine Ring Modifications :

  • Hydroxyl group position (e.g., 4-OH vs. 3-OH in RB-005 vs. RB-019) significantly impacts enzyme selectivity. The 4-OH configuration in the target compound may favor interactions with polar binding pockets .
  • Piperidine N-substitution (e.g., phenethyl in RB-005 vs. sulfonyl in the target compound) alters scaffold flexibility and target specificity .

Biological Activity Trends: Sulfonamide-piperidine derivatives often exhibit enzyme inhibitory activity (e.g., CHOP pathway activators in , PI4KB inhibitors in ). The target compound’s amino and methoxy groups may enhance binding to charged or aromatic residues in enzyme active sites . Brain penetrance, as seen in Z3777013540, depends on logP and hydrogen-bond donor count. The target compound’s sulfonamide and hydroxyl groups may reduce blood-brain barrier permeability compared to non-sulfonyl analogs .

Biological Activity

1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

PropertyValue
Molecular FormulaC12H16N2O4S
Molecular Weight284.34 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The presence of the sulfonyl group, methoxy group, and amino group contributes to its reactivity and biological interactions.

The biological activity of 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol is primarily attributed to its ability to interact with various molecular targets. The sulfonyl and amino groups enhance its binding affinity to specific enzymes and receptors, potentially leading to:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and bacterial growth.
  • Antimicrobial Activity : Studies have indicated that similar compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis.
  • Anticancer Properties : There is evidence suggesting that this compound may exert cytotoxic effects against certain cancer cell lines.

Biological Activity

  • Antimicrobial Activity :
    • Research indicates that derivatives of piperidine compounds, including those with sulfonyl groups, often display significant antimicrobial activity against various bacterial strains such as Salmonella typhi and Staphylococcus aureus .
  • Enzyme Inhibition :
    • Compounds related to 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Activity :
    • The compound has been evaluated for its anticancer properties, with studies indicating it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Screening

A study on synthesized piperidine derivatives demonstrated moderate to strong antibacterial activity against Bacillus subtilis and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, highlighting the potential of sulfonamide-containing compounds in antibiotic development .

Case Study 2: Enzyme Inhibition

In vitro studies showed that piperidine derivatives exhibited significant inhibition of AChE, with IC50 values indicating high potency. This suggests their potential use in neurodegenerative disease therapies .

Case Study 3: Anticancer Evaluation

A recent investigation into the anticancer effects of related compounds found that they induced apoptosis in human cancer cell lines, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed .

Structure-Activity Relationships (SAR)

The biological activity of 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol can be influenced by modifications to its structure. Key factors include:

  • Substituents on the Aromatic Ring : Changes in the position or nature of substituents can significantly alter binding affinity and biological activity.
  • Sulfonyl Group Variations : Different sulfonyl substituents can enhance or diminish antimicrobial and enzyme-inhibitory properties.

Q & A

Q. What are the key parameters for optimizing the synthesis of 1-((5-Amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol?

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 5-amino-2-methoxybenzenesulfonyl chloride) with piperidin-4-ol under basic conditions. Critical parameters include:

  • Reaction Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions like over-sulfonation or decomposition .
  • Base Selection : Triethylamine or DMAP is preferred to neutralize HCl byproducts and stabilize intermediates .
  • Solvent Choice : Dichloromethane (DCM) or THF is used for solubility and inertness .
  • Purification : Column chromatography (silica gel, eluting with methanol/DCM gradients) or recrystallization (ethanol/water) ensures purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR Spectroscopy : Confirm the presence of the sulfonyl group (~3.3 ppm for piperidine protons, ~7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion at m/z ~313.1 for C₁₂H₁₇N₂O₄S) .
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C 46.0%, H 5.5%, N 9.0%, S 10.2%) .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >150°C indicates shelf-life suitability) .
  • pH Stability Tests : Monitor degradation in buffered solutions (pH 2–9) to identify optimal storage conditions .

Advanced Research Questions

Q. How does the sulfonyl-piperidine scaffold influence reactivity in medicinal chemistry applications?

The sulfonyl group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., serine proteases). Piperidine’s conformational flexibility allows for binding pocket adaptation. For example:

  • Kinase Inhibition : The sulfonamide moiety can act as a hinge-binding motif, while the piperidine hydroxyl group facilitates hydrogen bonding .
  • Metabolic Stability : Substituents on the methoxyphenyl ring (e.g., amino groups) reduce cytochrome P450-mediated oxidation .

Q. What strategies resolve contradictions in biological assay data for this compound?

Common discrepancies arise from:

  • Solubility Issues : Use DMSO stocks (<1% v/v) and confirm compound integrity via LC-MS post-assay .
  • Off-Target Effects : Perform counter-screening against related enzymes (e.g., sulfonamide-sensitive carbonic anhydrases) .
  • Batch Variability : Cross-validate results with independently synthesized batches and include positive controls (e.g., known sulfonamide inhibitors) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in target proteins (e.g., ATP-binding pockets) .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with IC₅₀ values .
  • ADMET Predictions : Tools like SwissADME estimate bioavailability and toxicity risks for lead optimization .

Methodological Considerations

Q. What protocols mitigate challenges in scaling up synthesis for in vivo studies?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for sulfonylation steps .
  • Crystallization Engineering : Optimize solvent/antisolvent ratios (e.g., ethanol/water) to enhance yield and polymorph control .
  • Quality Control : Implement in-process FTIR monitoring to track reaction progression and impurity formation .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .
  • Metabolite Identification : Use LC-MS/MS to detect sulfonamide cleavage products that may reduce activity .
  • Dose Optimization : Adjust dosing regimens based on bioavailability studies (e.g., oral vs. intraperitoneal administration) .

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